molecular formula C15H22N4OS B387728 N'-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide

N'-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide

Cat. No.: B387728
M. Wt: 306.4g/mol
InChI Key: IGAQJXGPALYZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide is a chemical compound with the molecular formula C15H22N4OS. It is known for its unique structure, which includes a cycloheptylidene group, a dimethylpyrimidinyl group, and a sulfanylacetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide typically involves the reaction of cycloheptanone with 4,6-dimethyl-2-mercaptopyrimidine and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

While specific industrial production methods for N’-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines. Substitution reactions typically result in the formation of new carbon-sulfur or carbon-nitrogen bonds, leading to a variety of substituted derivatives .

Scientific Research Applications

N’-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide has several scientific research applications, including:

Properties

Molecular Formula

C15H22N4OS

Molecular Weight

306.4g/mol

IUPAC Name

N-(cycloheptylideneamino)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H22N4OS/c1-11-9-12(2)17-15(16-11)21-10-14(20)19-18-13-7-5-3-4-6-8-13/h9H,3-8,10H2,1-2H3,(H,19,20)

InChI Key

IGAQJXGPALYZJV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=C2CCCCCC2)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=C2CCCCCC2)C

Origin of Product

United States

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